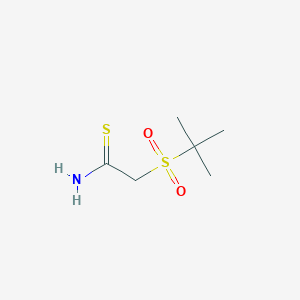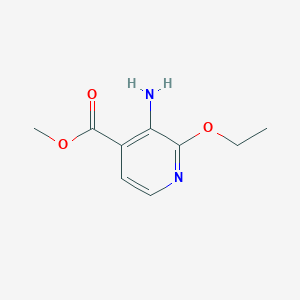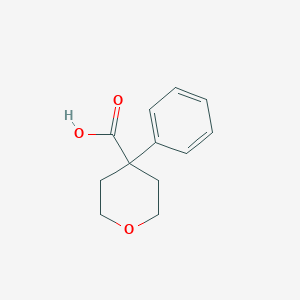
4-phenyltetrahydro-2H-pyran-4-carboxylic acid
Übersicht
Beschreibung
4-Phenyltetrahydro-2H-pyran-4-carboxylic acid belongs to the family of compounds known as tetrahydropyrans, characterized by a six-membered ring containing five carbon atoms and one oxygen atom. This specific compound incorporates a phenyl group and a carboxylic acid function, making it relevant in various chemical research areas due to its structural features.
Synthesis Analysis
The synthesis of related pyran derivatives typically involves strategies like cyclization reactions and modifications of existing pyran compounds. For instance, the reaction of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxyl chloride with anesthesin followed by ester hydrolysis yields a related compound, indicating a general approach for synthesizing phenyl-substituted pyran carboxylic acids (Agekyan & Mkryan, 2015).
Molecular Structure Analysis
Structural analysis of phenyltetrahydropyran derivatives often involves X-ray crystallography, revealing aspects like molecular conformation and intermolecular interactions. While specific data for 4-phenyltetrahydro-2H-pyran-4-carboxylic acid might not be available, studies on similar compounds provide insights into the typical planar or twisted conformations influenced by substituents and intermolecular hydrogen bonding (Demir et al., 2010).
Chemical Reactions and Properties
Chemical reactions involving pyran derivatives can include esterification, amidation, and reactions under specific conditions like ultrasound irradiation. These reactions showcase the compound's reactivity towards forming various functionalized derivatives, influenced by the presence of the phenyl group and the carboxylic acid moiety (Wang et al., 2011).
Wissenschaftliche Forschungsanwendungen
Synthesis of p-Aminobenzoic Acid Diamides : Agekyan and Mkryan (2015) utilized a derivative of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid in synthesizing p-aminobenzoic acid diamides. This process involved reactions with acid chlorides and various amines to yield corresponding diamides, indicating potential applications in organic synthesis and medicinal chemistry (Agekyan & Mkryan, 2015).
Enzymatic Resolution Using Esterases : Izumi, Tamura, and Akutsu (1994) studied the enantioselective hydrolysis of racemic tetrahydro-2H-pyran-2-ones using esterase. This process resulted in the formation of optically active compounds, showcasing the compound's relevance in stereochemistry and pharmaceuticals (Izumi, Tamura, & Akutsu, 1994).
Medicinal Chemical Studies on Antiplasmin Drugs : Isoda, Yamaguchi, Satoh, and Hirata (1980) synthesized isomers of a related compound, 5-aminomethyltetrahydro-2H-pyran-2-carboxylic acid, from derivatives of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid. These compounds were evaluated for antiplasmin activity, highlighting its potential in developing novel therapeutic agents (Isoda et al., 1980).
Synthesis and Structure of Metal Complexes : Fang, Li, He, Shao, Pang, and Zhu (2009) explored the synthesis and structural properties of ternary metal complexes using polycarboxylate and N-heterocyclic ligands, including derivatives of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid. This research could have implications in materials science and coordination chemistry (Fang et al., 2009).
Isomerization and Rearrangements in Organic Synthesis : D'Silva, Walker, and Manyik (1974) investigated the isomerization and acid-catalyzed rearrangements of compounds including 4-phenyltetrahydro-2H-pyran-4-carboxylic acid derivatives. This study contributes to the field of organic synthesis, particularly in the transformation of molecular structures (D'Silva, Walker, & Manyik, 1974).
Synthesis of 3-Aryl-2,5-Dihydrofurans : Chang, Lin, and Pai (2006) presented a method for synthesizing 3-aryl-2,5-dihydrofurans, starting from 4-aryl-3,6-dihydro-2H-pyrans, a related class of compounds. This work contributes to advancements in synthetic methods and potential applications in drug development (Chang, Lin, & Pai, 2006).
Safety And Hazards
The safety information for 4-Phenyltetrahydro-2H-pyran-4-carboxylic acid includes several hazard statements: H302-H315-H319-H335, which indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Eigenschaften
IUPAC Name |
4-phenyloxane-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c13-11(14)12(6-8-15-9-7-12)10-4-2-1-3-5-10/h1-5H,6-9H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWHJLSRDMNLSET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60399785 | |
| Record name | 4-phenyltetrahydro-2H-pyran-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60399785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-phenyltetrahydro-2H-pyran-4-carboxylic acid | |
CAS RN |
182491-21-0 | |
| Record name | 4-phenyltetrahydro-2H-pyran-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60399785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-phenyloxane-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


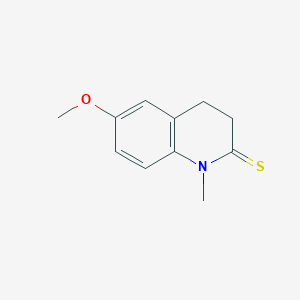
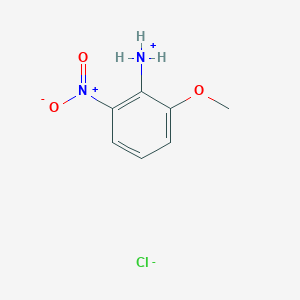
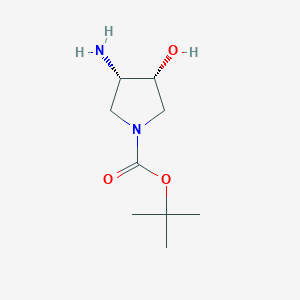
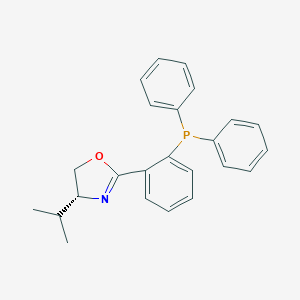
![2,3-Dihydrofuro[3,2-c]pyridine 5-oxide](/img/structure/B64955.png)

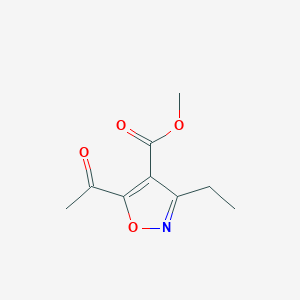

![5-Hydroxybenzo[d]isoxazol-3(2H)-one](/img/structure/B64969.png)
